

An In-depth Technical Guide on the Synthesis and Characterization of Valsartan Disodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

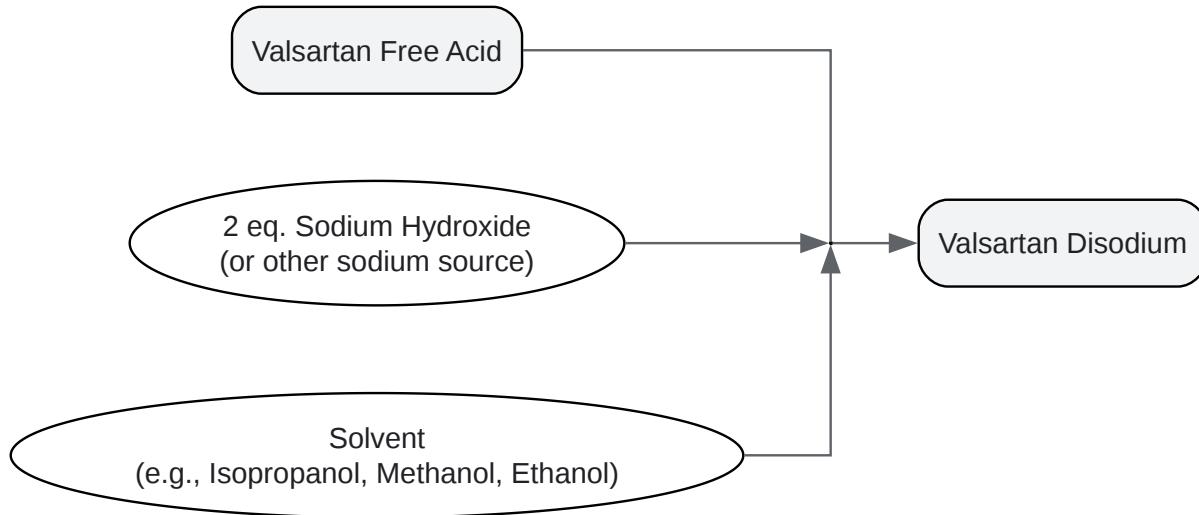
Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **valsartan disodium**, an active pharmaceutical ingredient used in the management of hypertension. This document details various synthetic methodologies, in-depth characterization techniques, and presents quantitative data in a structured format to facilitate comparison and further research.


Introduction to Valsartan Disodium

Valsartan is a potent and selective angiotensin II AT1 receptor antagonist.^[1] It possesses two acidic protons: one on the carboxylic acid group and another on the tetrazole ring, allowing for the formation of a disodium salt.^[2] The disodium salt form can offer advantages in terms of solubility and formulation. The synthesis of valsartan itself is a multi-step process, often culminating in the formation of the free acid which is then converted to the disodium salt.^{[3][4]}
^[5]

Synthesis of Valsartan Disodium

The preparation of **valsartan disodium** typically involves the reaction of valsartan free acid with a sodium-containing base in a suitable solvent system. Several methods have been reported, leading to the formation of either amorphous or various crystalline forms of the salt.

The overall transformation from valsartan to its disodium salt is conceptually straightforward, involving the deprotonation of the carboxylic acid and tetrazole moieties.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **valsartan disodium**.

Detailed methodologies for the synthesis of **valsartan disodium** are outlined below, based on patented procedures.

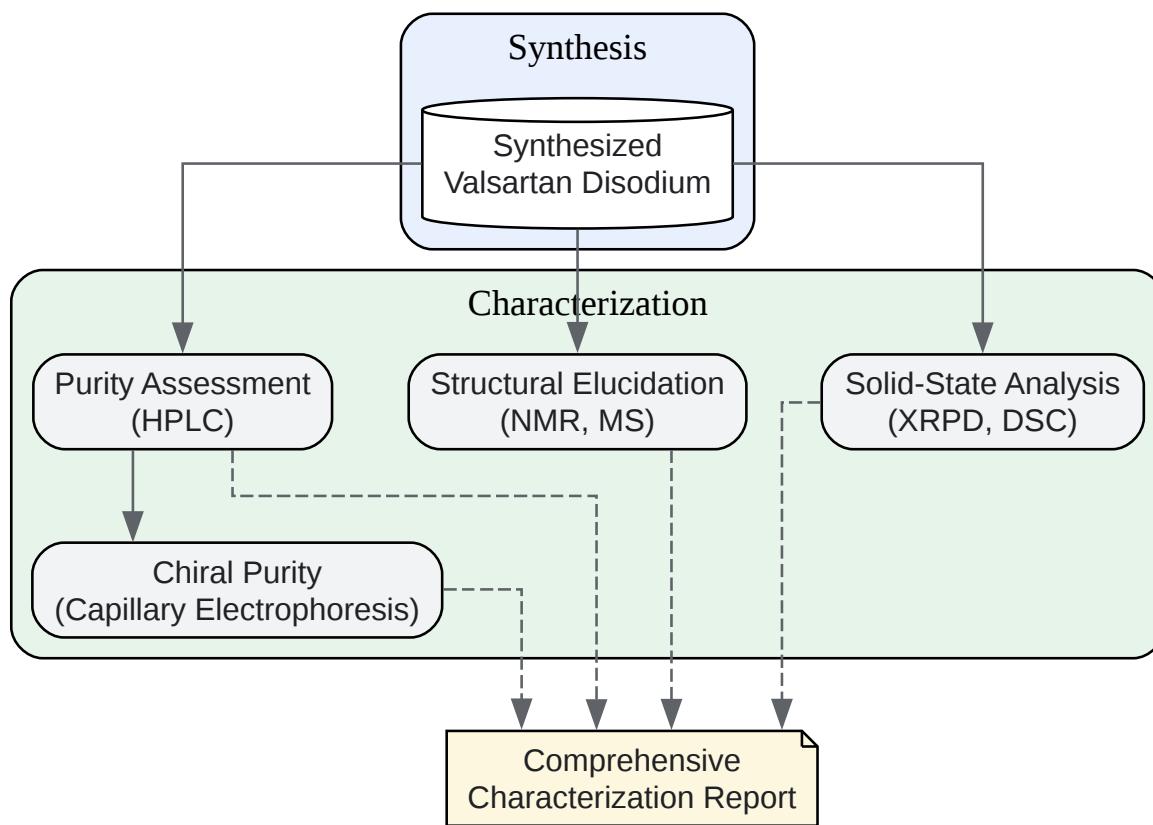
Protocol 1: Synthesis of Amorphous **Valsartan Disodium**^[6]

- Preparation of Sodium Methoxide Solution: Charge 2.03 equivalents of sodium hydroxide to 2 volumes of methanol and stir at 55-60°C for 20-30 minutes.
- Reaction: Cool the sodium methoxide solution to 25-30°C and add it dropwise to a solution of 25g of valsartan in 3 volumes of methanol.
- Stirring and Degassing: Stir the resulting solution at 25-30°C for 1 hour, followed by degassing for 1-2 hours at 50-60°C.
- Precipitation: Cool the solution to 25-30°C, add 5 volumes of n-heptane, and stir for 1-2 hours at room temperature.

- Isolation: Filter the precipitate under a nitrogen atmosphere, wash with 1 volume of n-heptane, and dry under reduced pressure at 60-65°C to yield amorphous **valsartan disodium**.

Protocol 2: Synthesis of Crystalline **Valsartan Disodium**^[6]

- Reaction: To a suspension of 200.0g of valsartan free acid in 9.3 volumes of isopropyl alcohol, add 2.3 volumes of 2.0N sodium hydroxide solution.
- Stirring: Stir the solution at room temperature for 1 hour.
- Solvent Exchange: Distill the solvent at 40-45°C and add 4.5 volumes of isopropyl alcohol, followed by distillation under vacuum at 40-45°C.
- Crystallization: Add 3.5 volumes of acetone and 0.09 volumes of water to obtain a clear solution. Add 9.3 volumes of methyl tert-butyl ether and stir overnight at room temperature.
- Isolation: Filter the solid, wash with 1 volume of methyl tert-butyl ether, and dry at 55-60°C to obtain the crystalline form of **valsartan disodium**.


Protocol 3: Alternative Synthesis of Crystalline Form E^[7]

- Salt Formation: Dissolve 8.71 mg of valsartan in 0.87 mL of isopropyl alcohol and add 0.2 mL of 2 mmol sodium hydroxide solution dropwise at room temperature. Stir for 0.5 hours.
- Isolation of Solid: Concentrate the mixture under reduced pressure to obtain a solid.
- Washing: Stir the solid with n-heptane/ethanol (19/1, by volume) overnight, filter, and vacuum dry at 40°C.
- Solvate Formation: Add 5 mg of the solid to 0.4 mL of 1,4-dioxane. Stir for 48 hours.
- Final Product: Centrifuge, discard the supernatant, and dry the obtained solid in an oven at 30°C to yield crystalline form E of **valsartan disodium** salt.

Product Form	Starting Material	Base	Solvent System	Yield	Purity (by HPLC)	Reference
Amorphous	Valsartan (25g)	Sodium Hydroxide (2.03 eq)	Methanol, n-heptane	26.5g	99.91%	[6]
Crystalline	Valsartan (200g)	Sodium Hydroxide (2.0N)	Isopropyl alcohol, Acetone, MTBE	240g	Not Reported	[6]
Amorphous	Valsartan (50g)	Sodium Hydroxide (2.03 eq)	Ethanol, MTBE or IPE	Not Reported	>99%	[6]

Characterization of Valsartan Disodium

A thorough characterization of **valsartan disodium** is crucial to determine its identity, purity, and solid-state properties. The following section outlines the key analytical techniques and presents a workflow for characterization.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **valsartan disodium**.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of **valsartan disodium** and detecting any related impurities or degradation products.^[8] A stability-indicating reverse-phase HPLC method can be developed to separate valsartan from its degradation products.^[8]

- Typical Column: C8 or C18 column (e.g., Acquity Zorbax SB-C8, 150 mm x 4.6 mm, 5 μ m).
^[8]
- Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.02 M ammonium acetate, pH 3.0) and an organic solvent (e.g., acetonitrile).^[8]
- Detection: PDA detector at a wavelength of 254 nm.^[8]

3.2.2. X-ray Powder Diffraction (XRPD)

XRPD is essential for distinguishing between amorphous and different crystalline forms (polymorphs) of **valsartan disodium**. Each crystalline form exhibits a unique diffraction pattern.

Crystalline Form	Characteristic 2θ Peaks (°) (Cu-Kα radiation)	Reference
Form A	Endothermic peak at approximately 183°C in DSC.	[9]
Form B	4.4 ± 0.2, 8.8 ± 0.2	[7]
Form D	4.4 ± 0.2, 9.0 ± 0.2, 14.9 ± 0.2, 21.4 ± 0.2, 22.4 ± 0.2	[7][9]
Form E	6.3 ± 0.2, 12.3 ± 0.2, 14.7 ± 0.2, 16.5 ± 0.2, 17.4 ± 0.2	[7]
Form F	6.2 ± 0.2, 14.9 ± 0.2, 18.3 ± 0.2	[7]
Form G	6.4 ± 0.2, 8.3 ± 0.2, 9.5 ± 0.2, 17.3 ± 0.2, 19.4 ± 0.2	[9]

3.2.3. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions, such as glass transitions for amorphous forms and desolvation events.

Form	Thermal Event	Temperature (°C)	Reference
Amorphous	Isotherm peak	92.23 - 121.15	[6]
Crystalline Form B	Melting Point	~198 ± 5	[7]
Crystalline Form D	Melting Point	~207 ± 5	[7][9]
Crystalline Form F	Endothermic Peak	104 - 117	[7]

3.2.4. Spectroscopic Methods (NMR and MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural confirmation of **valsartan disodium**.

- NMR Spectroscopy: Both ^1H and ^{13}C NMR would confirm the molecular structure of the valsartan moiety. The formation of the disodium salt would be evident by the disappearance of the acidic protons from the carboxylic acid and tetrazole groups in ^1H NMR, and shifts in the signals of adjacent carbons in ^{13}C NMR.
- Mass Spectrometry: LC-MS can be used to confirm the molecular weight of the valsartan anion ($\text{C}_{24}\text{H}_{28}\text{N}_5\text{O}_3^-$, expected $m/z \approx 434.2$).[\[10\]](#) The disodium salt itself is not typically observed as a single entity in mass spectrometry under standard conditions.

3.2.5. Chiral Purity

Since valsartan is a chiral molecule, its enantiomeric purity is a critical quality attribute. Capillary electrophoresis is a suitable technique for determining the presence of the R-enantiomer impurity.[\[11\]](#)[\[12\]](#)

- Technique: Capillary Zone Electrophoresis.[\[11\]](#)
- Chiral Selector: Acetyl- β -cyclodextrin (A- β -CD).[\[11\]](#)
- Validation: The method can be validated for a range of the R-enantiomer, with a limit of detection around 0.01% and a limit of quantitation around 0.05%.[\[11\]](#)[\[12\]](#)

Conclusion

The synthesis of **valsartan disodium** can be achieved through various methods, yielding either amorphous or different crystalline forms, each with distinct physicochemical properties. A comprehensive characterization using a combination of chromatographic, spectroscopic, and thermal analysis techniques is imperative to ensure the identity, purity, and quality of the final product. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of valsartan-based pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. EP1313714B1 - Valsartan salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP3498698A1 - Solid forms of valsartan disodium and process of preparation thereof - Google Patents [patents.google.com]
- 7. US10745363B2 - Crystal forms of valsartan disodium salt - Google Patents [patents.google.com]
- 8. scitcentral.com [scitcentral.com]
- 9. WO2018040065A1 - Crystal forms of valsartan disodium salt - Google Patents [patents.google.com]
- 10. Valsartan disodium | C24H27N5Na2O3 | CID 46850081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Determination of the R-enantiomer of valsartan in pharmaceutical formulation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Synthesis and Characterization of Valsartan Disodium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12737899#valsartan-disodium-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com